molecular formula C5H5BrN2O B170325 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole CAS No. 121562-08-1

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B170325
CAS No.: 121562-08-1
M. Wt: 189.01 g/mol
InChI Key: SKWIAZWIYKVAIP-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms.

Scientific Research Applications

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole has several scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Future Directions

1,3,4-Oxadiazoles, including 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, have potential for further development in various scientific areas such as pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry . They have shown promising results in medicinal chemistry programs, including investigations into their activity as anticancer, antimicrobial, and antiviral agents .

Chemical Reactions Analysis

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

  • 3-Bromo-5-methyl-1,2,4-oxadiazole
  • 3-Bromo-5-phenyl-1,2,4-oxadiazole
  • 3-Bromo-5-propyl-1,2,4-oxadiazole

These compounds share the oxadiazole ring but differ in the substituents attached to the ring. The unique cyclopropyl group in this compound imparts distinct properties, making it suitable for specific applications .

Properties

IUPAC Name

3-bromo-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWIAZWIYKVAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282353
Record name 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121562-08-1
Record name 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121562-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-cyclopropyl-1,2,4-oxadiazole
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